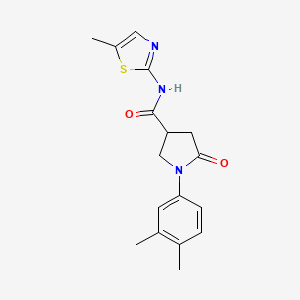![molecular formula C16H17N3O B4614160 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone
説明
Synthesis Analysis
The synthesis of pyrimidinyl ethanone derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. These processes are crucial for creating the core structure and introducing specific substituents that define its activity and properties. For example, compounds similar to the one can be synthesized from β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with amine derivatives, showcasing the versatility of pyrimidinone synthesis (Beck & Gajewski, 1976).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and computational methods to elucidate the compound's geometry, bond lengths, angles, and conformational preferences. For instance, studies on similar pyrimidinone derivatives have revealed planar structures, strong intermolecular hydrogen bonding, and specific tautomeric forms, which are crucial for understanding their reactivity and interactions with biological targets (Craciun et al., 1998).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups, such as the pyrimidinyl and ethanone components, enabling it to undergo various organic reactions. These include cycloadditions, electrophilic substitutions, and nucleophilic additions. For example, pyrimidinones can participate in [4+2] cycloaddition reactions, leading to novel fused pyrimidinone derivatives with potential biological activities (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined by the molecular structure. For instance, the presence of hydrogen bond donors and acceptors within the molecule can significantly affect its solubility in different solvents, which is essential for its application in various fields.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards specific reagents, are critical for understanding the compound's behavior in chemical reactions and biological environments. The electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, also plays a crucial role in its reactivity and interactions (Mary et al., 2015).
科学的研究の応用
Antimicrobial and Antitumor Activities
The compound has been studied for its potential in antimicrobial and antitumor applications. A study by Edrees et al. (2010) synthesized a series of compounds structurally related to pyrimidinones, which exhibited moderate antibacterial and antifungal activities. Additionally, these compounds showed good cytotoxic activities against a panel of human tumor cell lines, indicating potential antitumor applications (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Synthesis and Properties of Heterocyclic Chalcone Derivatives
Another study focused on the synthesis and properties of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These derivatives were characterized and applied to polyester fibers, creating a range of hues from greenish-yellow to orange. This study highlights the potential of pyrimidinone derivatives in material science and dye chemistry (Ho & Yao, 2013).
Corrosion Inhibition
Pyrimidinone derivatives have also been evaluated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. The study by Hegazy et al. (2012) found that certain Schiff bases derived from pyrimidinones acted as effective mixed (cathodic/anodic) inhibitors, demonstrating the chemical versatility and potential industrial applications of these compounds (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Metal Complex Formation and Protein Binding
Research by Gonçalves et al. (2013) synthesized pyrimidinone derivatives and investigated their complex formation with vanadium(IV) oxide. This study provided insights into the ligand's acid-base properties, its interaction with metal ions, and its binding behavior towards human serum proteins, suggesting implications for medicinal chemistry and drug development (Gonçalves et al., 2013).
Catalytic Behavior in Ethylene Reactivity
Sun et al. (2007) explored the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, including pyrimidinone derivatives. These complexes exhibited catalytic activities towards ethylene reactivity, highlighting the potential of pyrimidinone derivatives in catalysis and polymer science (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
特性
IUPAC Name |
1-[4-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-8-13-6-4-5-7-15(13)19(10)16-17-9-14(12(3)20)11(2)18-16/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXWIMYRNVMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)
![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)
![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)
![4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)
![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)
![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)
